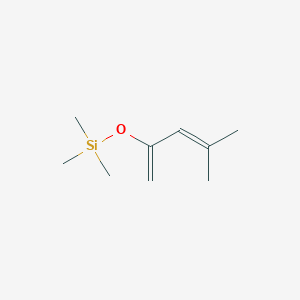
2-Trimethylsiloxy-4-methyl-1,3-pentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trimethylsiloxy-4-methyl-1,3-pentadiene is an organic compound that belongs to the class of dienes It is characterized by the presence of a trimethylsiloxy group attached to a 1,3-pentadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylsiloxy-4-methyl-1,3-pentadiene typically involves the reaction of 4-methyl-1,3-pentadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
4-methyl-1,3-pentadiene+trimethylsilyl chloridebasethis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Trimethylsiloxy-4-methyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes.
Applications De Recherche Scientifique
2-Trimethylsiloxy-4-methyl-1,3-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Trimethylsiloxy-4-methyl-1,3-pentadiene exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating certain chemical reactions. The compound’s conjugated diene structure allows it to participate in cycloaddition reactions, forming cyclic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,3-pentadiene: Lacks the trimethylsilyl group, making it less stable in certain reactions.
1,3-Pentadiene: A simpler diene without the methyl and trimethylsilyl groups.
2-Trimethylsiloxy-1,3-butadiene: Similar structure but with a different substitution pattern.
Uniqueness
2-Trimethylsiloxy-4-methyl-1,3-pentadiene is unique due to the presence of both a trimethylsilyl group and a methyl group on the diene backbone. This combination imparts specific chemical properties, such as increased stability and reactivity in certain reactions, making it valuable for various applications.
Propriétés
Numéro CAS |
6651-46-3 |
|---|---|
Formule moléculaire |
C9H18OSi |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
trimethyl(4-methylpenta-1,3-dien-2-yloxy)silane |
InChI |
InChI=1S/C9H18OSi/c1-8(2)7-9(3)10-11(4,5)6/h7H,3H2,1-2,4-6H3 |
Clé InChI |
DKSBCCBPNYPGQP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=C)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















